
N-(tert-Butyl)-3-methyl-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-Butyl)-3-methyl-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles. It is an important intermediate in the synthesis of various organic compounds. This compound has gained significant attention in scientific research due to its potential applications in the field of medicine and other areas.
Mécanisme D'action
The mechanism of action of N-(tert-Butyl)-3-methyl-1H-pyrazol-5-amine is not fully understood. However, it has been suggested that this compound may exert its biological effects through the inhibition of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Effets Biochimiques Et Physiologiques
Studies have shown that N-(tert-Butyl)-3-methyl-1H-pyrazol-5-amine exhibits a wide range of biochemical and physiological effects. It has been found to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines and prostaglandins. This compound has also been shown to have antitumor effects by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, N-(tert-Butyl)-3-methyl-1H-pyrazol-5-amine has been found to exhibit antifungal activity by inhibiting the growth of certain fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(tert-Butyl)-3-methyl-1H-pyrazol-5-amine in lab experiments is its versatility. This compound can be easily synthesized and modified to suit the needs of different experiments. Additionally, N-(tert-Butyl)-3-methyl-1H-pyrazol-5-amine has been found to be relatively safe and non-toxic, making it suitable for use in various biological assays.
However, there are also limitations to using N-(tert-Butyl)-3-methyl-1H-pyrazol-5-amine in lab experiments. One of the main limitations is its limited solubility in water, which can make it difficult to work with in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret the results of experiments.
Orientations Futures
There are several potential future directions for research on N-(tert-Butyl)-3-methyl-1H-pyrazol-5-amine. One area of interest is the development of new derivatives of this compound with improved biological activity. Additionally, further research is needed to fully understand the mechanism of action of N-(tert-Butyl)-3-methyl-1H-pyrazol-5-amine and to identify its molecular targets. Finally, there is a need for more in-depth studies on the safety and toxicity of this compound to determine its suitability for use in clinical settings.
Méthodes De Synthèse
The synthesis of N-(tert-Butyl)-3-methyl-1H-pyrazol-5-amine can be achieved through various methods. One of the most commonly used methods is the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with tert-butylamine in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This reaction results in the formation of N-(tert-Butyl)-3-methyl-1H-pyrazol-5-amine.
Applications De Recherche Scientifique
N-(tert-Butyl)-3-methyl-1H-pyrazol-5-amine has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antifungal properties. This compound has also been studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease.
Propriétés
Numéro CAS |
116545-19-8 |
|---|---|
Nom du produit |
N-(tert-Butyl)-3-methyl-1H-pyrazol-5-amine |
Formule moléculaire |
C8H15N3 |
Poids moléculaire |
153.22 g/mol |
Nom IUPAC |
N-tert-butyl-5-methyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C8H15N3/c1-6-5-7(11-10-6)9-8(2,3)4/h5H,1-4H3,(H2,9,10,11) |
Clé InChI |
PRVUVAFPHHQFNP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1)NC(C)(C)C |
SMILES canonique |
CC1=CC(=NN1)NC(C)(C)C |
Synonymes |
1H-Pyrazol-3-amine, N-(1,1-dimethylethyl)-5-methyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



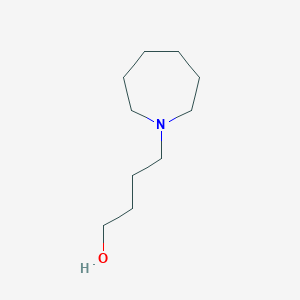
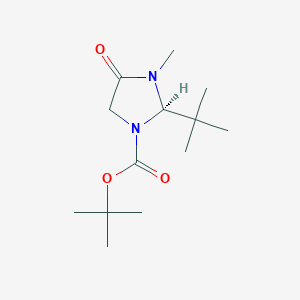
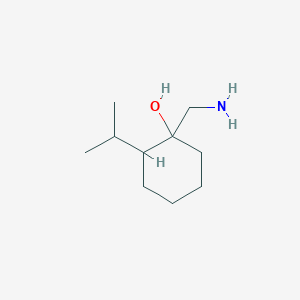
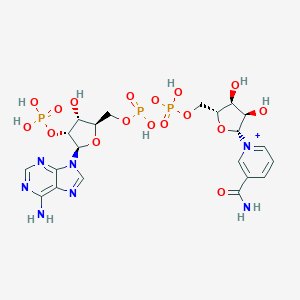
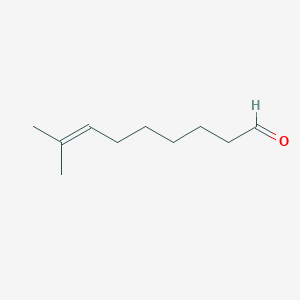
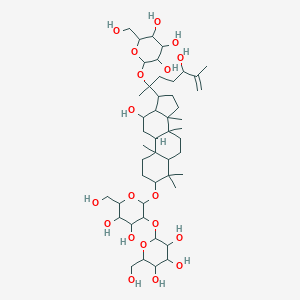
![4-[4-(Diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,6-trimethyl-2-phenyl-4H-3,1-benzoxazin-7-amine](/img/structure/B58379.png)
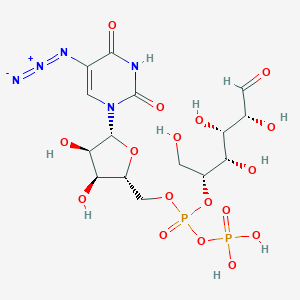
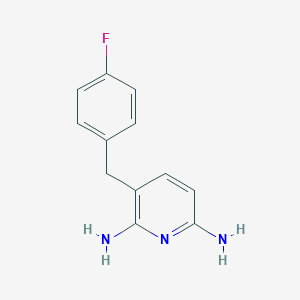
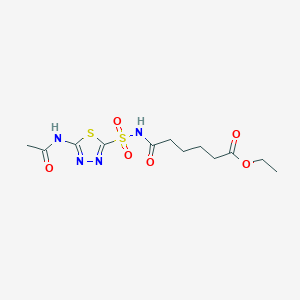
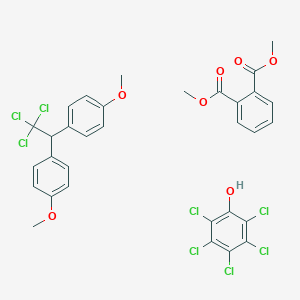
![2-[(Diethoxyphosphinyl)methyl]-5-methyl-1H-pyrrole](/img/structure/B58395.png)

